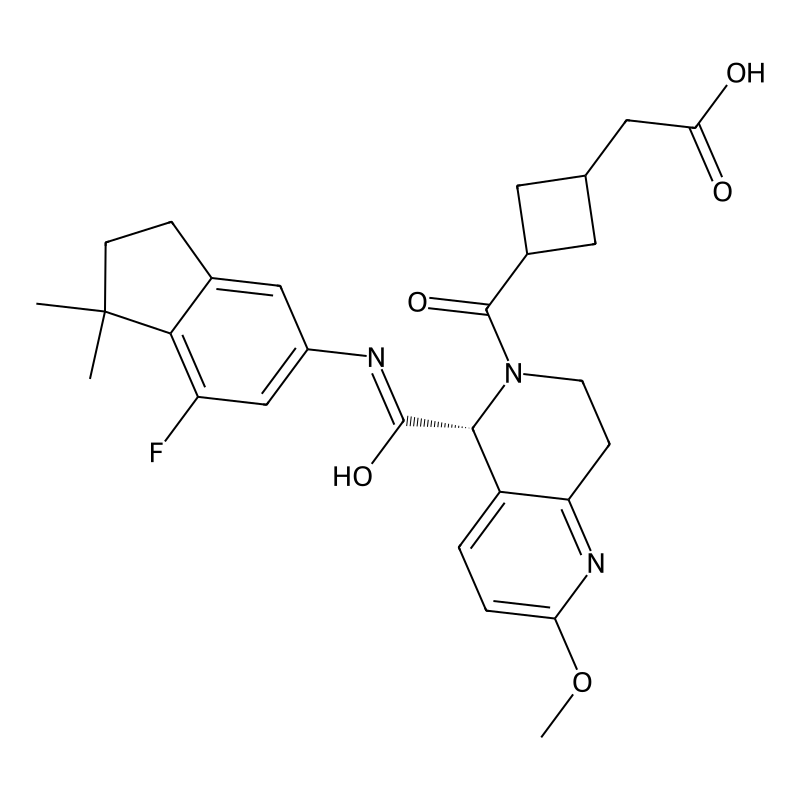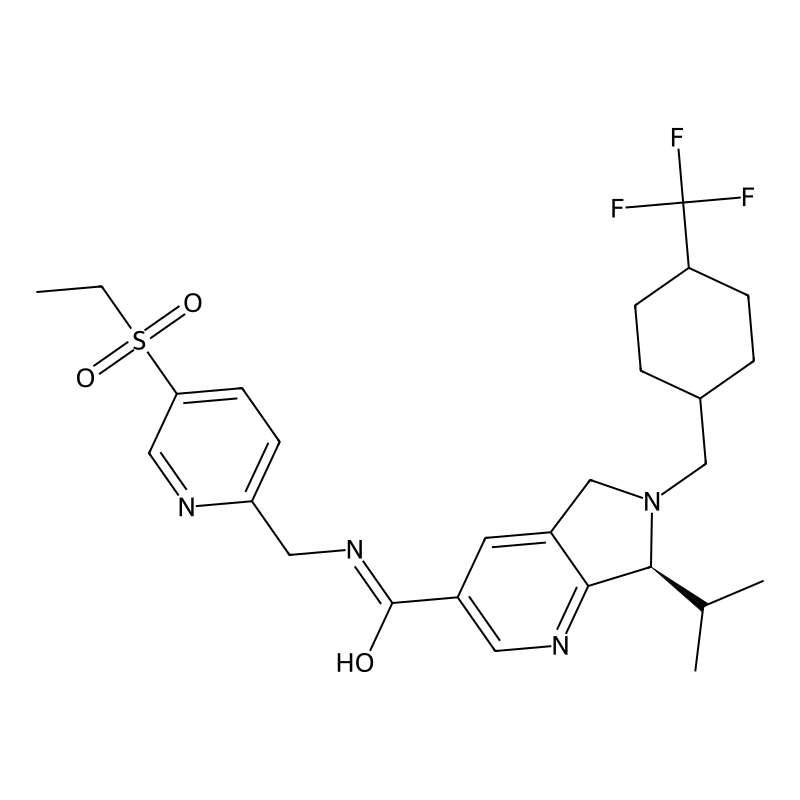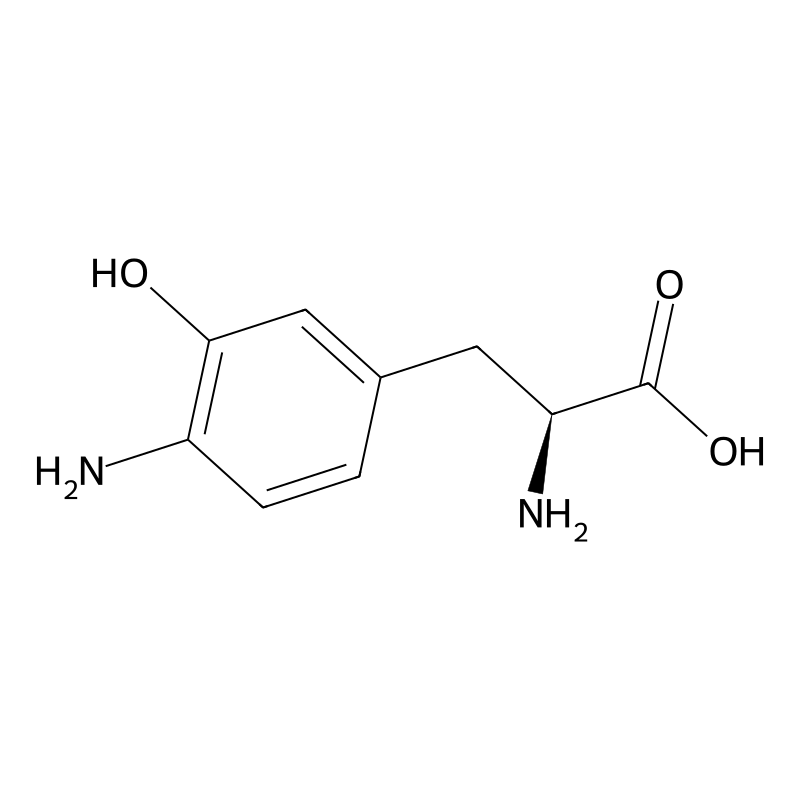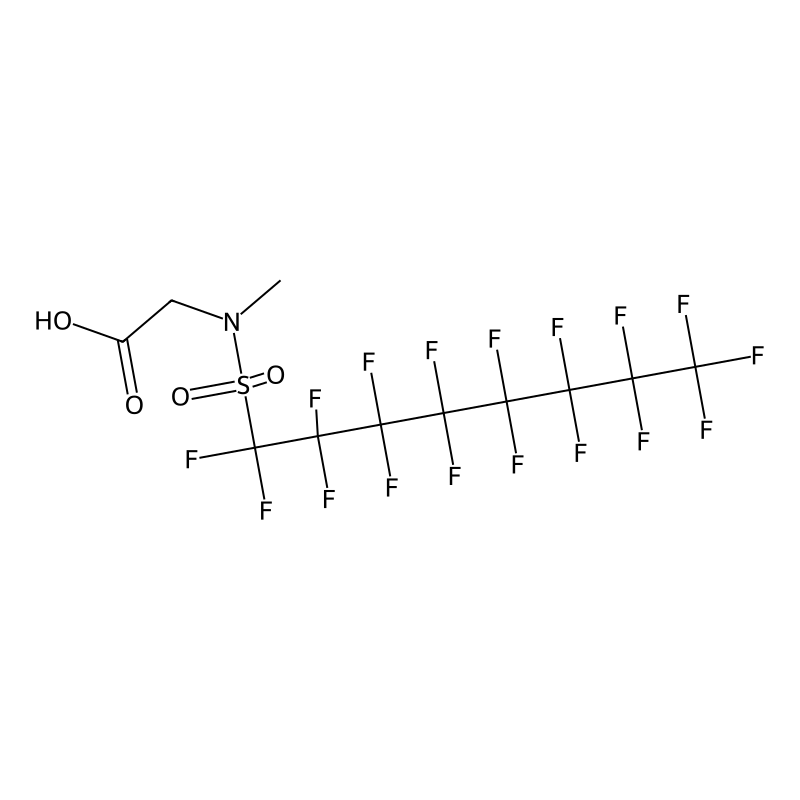4-(Hydroxymethyl)benzene-1,2,3-triol
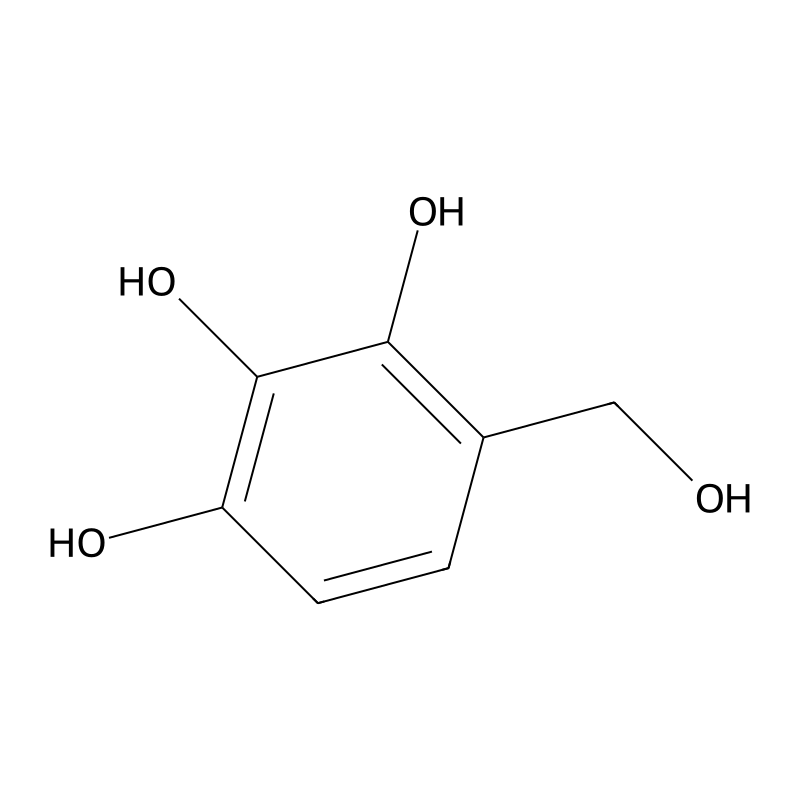
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
Summary of Application: 4-(Hydroxymethyl)benzene-1,2,3-triol is used as a reagent for the oxidation of benzyl alcohols catalyzed by Preyssler’s anion and Keggin heteropoly acids.
Methods of Application: The compound is used in the presence of these catalysts to facilitate the oxidation process.
Results or Outcomes: This method provides a new approach to the synthesis of certain organic compounds.
Pharmaceuticals
Summary of Application: With its unique molecular structure, 4-(Hydroxymethyl)benzene-1,2,3-triol finds applications in various fields such as pharmaceuticals.
Methods of Application: It is used in the synthesis of various pharmaceutical compounds.
Results or Outcomes: The versatility of this compound allows for the development of a wide range of pharmaceutical products.
Biochemistry
Summary of Application: 4-(Hydroxymethyl)benzene-1,2,3-triol is also used in biochemistry for various research purposes.
Methods of Application: Its unique properties make it suitable for use in various biochemical experiments.
Results or Outcomes: The outcomes of these experiments contribute to our understanding of various biochemical processes.
Antimicrobial Applications
Summary of Application: Benzene-1,2,4-triol, a compound structurally related to 4-(Hydroxymethyl)benzene-1,2,3-triol, has high potential as a scaffold for the development of new antimicrobial molecules.
Methods of Application: It can be derived from any raw material rich in lignocellulose, such as agricultural residues like sugarcane bagasse.
Results or Outcomes: This application provides an economic and environmental advantage, contributing to sustainable development.
Hair Dyeing
Methods of Application: It was applied to hair as a dye.
Results or Outcomes: The use of this compound in hair dyeing is largely historical now.
Oxygen Absorption in Gas Analysis
Methods of Application: In alkaline solution, pyrogallol undergoes deprotonation.
Results or Outcomes: This conversion can be used to determine the amount of oxygen in a gas sample, notably by the use of the Orsat apparatus.
4-(Hydroxymethyl)benzene-1,2,3-triol, also known as 4-hydroxymethyl catechol, is an aromatic compound characterized by a benzene ring with three hydroxyl (-OH) groups and one hydroxymethyl (-CH2OH) group. Its molecular formula is C₇H₈O₃, and it has a molecular weight of 140.14 g/mol. This compound is a colorless solid that is soluble in water and exhibits strong reactivity due to the presence of multiple hydroxyl groups, which can engage in various
- Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-hydroxybenzenecarboxylic acid.
- Demethylation: Compounds containing methoxy groups can undergo demethylation reactions to yield phenolic compounds.
- Condensation Reactions: It can react with aldehydes or ketones to form various derivatives through condensation mechanisms.
- Esterification: The hydroxyl groups can react with acids to form esters, which may have different properties and applications.
4-(Hydroxymethyl)benzene-1,2,3-triol exhibits various biological activities:
- Antioxidant Properties: The hydroxyl groups contribute to its ability to scavenge free radicals, making it a potential candidate for antioxidant applications.
- Antimicrobial Activity: Studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.
- Pharmacological Potential: Due to its structural similarities with other biologically active compounds, it may have implications in drug development and therapeutic applications.
Several methods can be employed to synthesize 4-(hydroxymethyl)benzene-1,2,3-triol:
- Hydroxymethylation of Catechol: This involves the reaction of catechol with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group.
- Reduction of 4-(Formyl)benzene-1,2-diol: The reduction of the corresponding aldehyde can yield the desired triol.
- Chemical Modification of Lignans: As lignans are natural sources containing similar structures, chemical modifications can lead to the formation of this compound.
4-(Hydroxymethyl)benzene-1,2,3-triol has several applications:
- Cosmetics and Personal Care Products: Its antioxidant properties make it suitable for use in skincare formulations.
- Pharmaceuticals: Potential use in developing drugs due to its biological activities.
- Food Industry: As a natural preservative or antioxidant in food products.
Research on interaction studies involving 4-(hydroxymethyl)benzene-1,2,3-triol has revealed its potential interactions with various biomolecules:
- Protein Binding Studies: Investigations into how this compound binds to proteins could provide insights into its pharmacokinetic properties.
- Enzyme Inhibition: Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, highlighting its potential therapeutic effects.
Several compounds share structural similarities with 4-(hydroxymethyl)benzene-1,2,3-triol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Hydroxymethyl)-5-methylphenol | 606488-95-3 | 0.92 |
| 5-Hydroxy-1,3-phenylene dimethanol | 153707-56-3 | 0.92 |
| 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol | 1349715-76-9 | 0.89 |
| 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol | 1349718-88-2 | 0.89 |
These compounds are structurally related but differ in their functional groups and potential biological activities. The unique arrangement of hydroxyl and hydroxymethyl groups in 4-(hydroxymethyl)benzene-1,2,3-triol distinguishes it from these similar compounds and contributes to its specific properties and applications.



